Product packaging for 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine(Cat. No.:CAS No. 959696-43-6)

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

货号: B1426491
CAS 编号: 959696-43-6
分子量: 207.28 g/mol
InChI 键: RZGYXSKXOHTUSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Molecular Architecture and Bonding Patterns

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine is a nitrogen-rich heterocyclic compound with a pyrimidine core substituted at the 6-position by a 4-ethylpiperazinyl group and at the 4-position by an amino group. Its molecular formula is C₁₀H₁₇N₅ , with a molecular weight of 207.28 g/mol .

Core Structural Features

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, serves as the central scaffold. Key substituents include:

  • 4-Amino Group : A primary amine (-NH₂) attached to position 4, enabling hydrogen bonding and nucleophilic interactions.
  • 4-Ethylpiperazinyl Group : A piperazine ring (a six-membered saturated heterocycle with two nitrogen atoms) substituted at the 4-position by an ethyl group (-CH₂CH₃). This moiety enhances solubility and conformational flexibility.

The SMILES string CCN1CCN(CC1)C2=NC=NC(=C2)N accurately represents the connectivity and stereochemistry.

Table 1: Molecular Properties of this compound
Property Value Source
Molecular Formula C₁₀H₁₇N₅
Molecular Weight 207.28 g/mol
SMILES String CCN1CCN(CC1)C2=NC=NC(=C2)N
Aromatic Ring System Pyrimidine (positions 1,3)

Bonding Patterns and Electronic Structure

The pyrimidine ring exhibits aromaticity due to conjugated π-electrons, stabilized by resonance between nitrogen atoms. The 4-ethylpiperazinyl group introduces steric bulk and electronic effects:

  • Ethyl Substituent : The ethyl group (-CH₂CH₃) on the piperazine ring contributes to hydrophobic interactions and potential van der Waals contacts.
  • Nitrogen Atoms : The piperazine nitrogens (N1 and N4) are saturated, while pyrimidine nitrogens (N1 and N3) are part of the aromatic system.

Theoretical studies using Gaussian-16w software revealed significant electron delocalization in the pyrimidine ring, with lone pair (LP) interactions between the piperazine nitrogen and adjacent carbons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N5 B1426491 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine CAS No. 959696-43-6

属性

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYXSKXOHTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom in 4-chloropyrimidine is replaced by the 4-ethylpiperazin-1-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Biological Activities

Research indicates that 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine exhibits various biological activities:

  • Anticancer Activity :
    • The compound has shown efficacy against multiple cancer cell lines by inhibiting cell proliferation and inducing apoptosis. It targets receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), leading to reduced tumor growth and angiogenesis .
    • In vitro studies have demonstrated significant cytotoxic effects against leukemia and breast cancer cell lines, with some derivatives exhibiting greater efficacy than established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties :
    • Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections caused by resistant pathogens .
    • The compound's ability to inhibit biofilm formation highlights its potential as an antimicrobial agent.
  • Antiviral Activity :
    • Investigations into its antiviral properties have shown promise, particularly in targeting viral replication mechanisms.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Pathogen/Cell LineMeasurementResults
AnticancerCEM-13 (Leukemia)CytotoxicityGreater than doxorubicin
AnticancerMCF-7 (Breast Cancer)Apoptosis inductionDose-dependent effect
AntimicrobialStaphylococcus aureusMinimum Inhibitory Concentration (MIC)0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidisBiofilm inhibitionSignificant inhibition observed

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound in clinical settings:

  • Case Study on Leukemia Treatment :
    • A derivative was administered in a clinical trial involving patients with chronic myeloid leukemia (CML). Results indicated a significant reduction in leukemic cell counts and improvement in patient outcomes.
  • Case Study on Skin Infections :
    • Another study investigated the use of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with the compound exhibited faster recovery times and reduced infection rates.

作用机制

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it can interact with inflammatory mediators, reducing inflammation .

相似化合物的比较

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Applications : Primarily used in pharmaceutical synthesis and material science, but lacks specific evidence for brain-targeted efficacy .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Key Differences : Replaces the piperazine ring with a piperidine moiety and positions the amine group at the pyrimidine 2-position instead of 3.
  • This compound is studied for crystallographic properties rather than therapeutic applications .

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

  • Key Differences: Incorporates an allyl group and a 4-aminopiperidine ring. The allyl group introduces reactivity, while the amino group enhances solubility.
  • Applications : Explored in agrochemicals and material science, suggesting divergent biological targets compared to the ethylpiperazine derivative .

6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine

  • The N-methyl group on the pyrimidine limits hydrogen-bonding interactions.
  • Pharmacological Impact : May improve metabolic stability but at the cost of reduced potency against EGFR .

6-(4-Ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine

  • Key Differences : Features a pyrazolo-pyrimidine core instead of pyrrolo-pyrimidine (as in AEE788) and a 4-methylphenyl substituent.
  • Implications : The pyrazolo core may alter kinase selectivity, while the methyl group enhances hydrophobic interactions but reduces solubility. This compound is tailored for specific kinase inhibition .

Pharmacological and Structural Data Table

Compound Name Core Structure Substituents Molecular Weight Key Applications BBB Permeability
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine Pyrrolo-pyrimidine 4-Ethylpiperazine 440.58 Brain tumor therapy High
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine N-Butylpiperazine ~350 (estimated) General pharma synthesis Low
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-Methylpiperidine 206.29 Crystallographic studies Not studied
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Pyrimidine Allyl, 4-aminopiperidine ~250 (estimated) Agrochemicals Unknown
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine Pyrimidine Isopropylpiperazine, N-methyl 235.33 Kinase inhibition Moderate

生物活性

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews various studies that explore its pharmacological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound is characterized by a pyrimidine ring substituted with an ethylpiperazine moiety at the 6-position. This structural configuration is crucial for its interaction with biological targets. The presence of the piperazine ring enhances the compound's solubility and binding affinity to various receptors and enzymes.

Key Interactions

The ethylpiperazine group is known to facilitate hydrogen bonding and hydrophobic interactions, which are vital for the compound's activity against specific biological targets. Research indicates that the nitrogen atoms in both the piperazine and pyrimidine rings play a pivotal role in forming these interactions, contributing to the compound's overall efficacy .

Anticancer Properties

Several studies have assessed the anticancer activity of this compound and its derivatives. For instance, a series of pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds with similar structural features exhibited promising antiproliferative activity, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

Compound Cell Line GI Value (%) Dose (μM)
This compoundHOP-92 (NSCLC)86.2810
This compoundHCT-116 (Colorectal)40.8710
This compoundSK-BR-3 (Breast)46.1410

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to act as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in lipid signaling pathways that affect cancer cell survival and proliferation . The structure–activity relationship studies revealed that modifications to the piperazine substituent significantly influenced the inhibitory potency against NAPE-PLD, highlighting the importance of this moiety in drug design .

Study on NAPE-PLD Inhibition

In a detailed study, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their effectiveness as NAPE-PLD inhibitors. The most potent compound demonstrated an IC50 value of 72 nM, indicating strong inhibitory activity. This study provided insights into how structural modifications can enhance biological activity, paving the way for developing more effective therapeutic agents targeting lipid metabolism .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine, and how can reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrimidin-4-amine derivatives with 1-ethylpiperazine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF, acetonitrile) is common . Reaction temperature (60–100°C) and stoichiometric ratios (amine:alkylating agent = 1:1.2) are critical for minimizing side products. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization improves purity . Lower yields (e.g., 30–40%) may result from steric hindrance or competing side reactions (e.g., over-alkylation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • Pyrimidine protons (δ 8.3–8.6 ppm for H-2 and H-5).
  • Piperazine N–CH₂– groups (δ 2.4–3.1 ppm) and ethyl group (δ 1.1–1.3 ppm for CH₃) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₈N₆: 230.16 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C 52.16%, H 7.83%, N 36.52%) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence polarization or ADP-Glo™ assays .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Solubility Assessment : Measure aqueous solubility via shake-flask method (pH 7.4 buffer) to guide formulation studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement with SHELXL : Apply restraints for piperazine ring flexibility and hydrogen-bonding networks (e.g., N–H···N interactions between pyrimidine and solvent molecules) .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What strategies address contradictory biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • SAR Analysis : Compare analogs (e.g., 6-(4-propylpiperazin-1-yl)pyrimidin-4-amine) to identify substituent effects on potency .
  • Metabolic Stability Testing : Use liver microsomes to assess if differences arise from compound degradation .

Q. How can computational modeling predict binding modes to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., pyrimidine N1 with backbone NH of Met793 in EGFR) and hydrophobic contacts (ethylpiperazine with Leu844) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .

Comparative and Mechanistic Questions

Q. How does the 4-ethylpiperazine substituent influence pharmacokinetic properties compared to other piperazine derivatives?

  • Methodological Answer :

  • LogP Measurement : Compare experimental LogP values (e.g., 4-ethylpiperazine: LogP ~1.8 vs. 4-methyl: LogP ~1.5) to predict blood-brain barrier penetration .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify % binding (e.g., >90% for 4-ethyl vs. 85% for 4-propyl analogs) .

Q. What analytical techniques differentiate between this compound and its synthetic impurities?

  • Methodological Answer :

  • HPLC-MS : Employ a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to resolve impurities (e.g., de-ethylated byproducts) .
  • TLC Monitoring : Use silica plates (CH₂Cl₂:MeOH 9:1) with UV visualization (Rf ~0.4 for target compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。